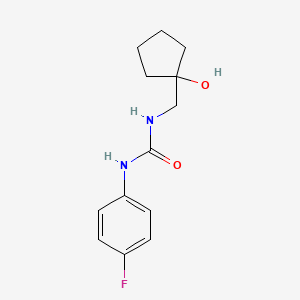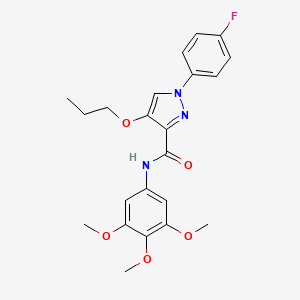
1-(4-fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a fluorophenyl group, a propoxy group, and a trimethoxyphenyl group. These groups could potentially give the compound unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, for example, would contribute to the compound’s aromaticity. The fluorophenyl, propoxy, and trimethoxyphenyl groups would likely influence the compound’s overall shape and polarity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. The pyrazole ring might undergo reactions typical of aromatic compounds, while the fluorophenyl, propoxy, and trimethoxyphenyl groups could participate in various other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure. The presence of the fluorophenyl, propoxy, and trimethoxyphenyl groups could particularly influence these properties .Scientific Research Applications
-
Anticancer Activity
- Field : Oncology
- Application : A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared and screened for their in vitro anticancer activity against MCF-7 and A549 cell lines .
- Method : The compounds were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide with different aryl azides . The synthesized compounds were characterized by 1H and 13C NMR and mass spectra and elemental analyses .
- Results : Most of the tested compounds showed prominent activity against both cancer cell lines .
-
Anticonvulsant and Sedative Agents
- Field : Neurology
- Application : A novel series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were designed and synthesized for their anticonvulsant, sedative activity and neurotoxicity .
- Method : The derivatives were synthesized using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as activation system . They were evaluated using the maximal electroshock (MES) model, sc-pentylenetetrazol (PTZ) model, pentobarbital sodium-induced sleeping model, and locomotor activity tests .
- Results : Compounds 4, 9 and 16 exhibited good anticonvulsant activity in primary evaluation. Compound 4 is the most effective anticonvulsant and sedative agent in subsequent tests, while compounds 9 and 16 also performed significantly anticonvulsant activity in subsequent tests with weak toxicity .
-
Antitumor Activity
- Field : Oncology
- Application : A series of 5-(substituted phenyl)-3-(4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,2,4-oxadiazole were developed and evaluated for antitumor activity .
- Method : The compounds were synthesized using a specific scheme and evaluated for antitumor activity by MTT assay against MDA MB-231, MCF-7 .
- Results : The results of the study are not specified in the source .
-
Antibacterial Activity
- Field : Microbiology
- Application : Nitrofuran derivative (Furamizole), which contains a 1,3,4-oxadiazole ring, has strong antibacterial activity .
- Method : The specific method of application or experimental procedures are not specified in the source .
- Results : Furamizole has been shown to have strong antibacterial activity .
-
Anticonvulsant and Sedative Agents
- Field : Neurology
- Application : A novel series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were designed and synthesized for their anticonvulsant, sedative activity and neurotoxicity .
- Method : The derivatives were synthesized using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as activation system . They were evaluated using the maximal electroshock (MES) model, sc-pentylenetetrazol (PTZ) model, pentobarbital sodium-induced sleeping model, and locomotor activity tests .
- Results : Compounds 4, 9 and 16 exhibited good anticonvulsant activity in primary evaluation. Compound 4 is the most effective anticonvulsant and sedative agent in subsequent tests, while compounds 9 and 16 also performed significantly anticonvulsant activity in subsequent tests with weak toxicity .
-
Antibacterial Activity
- Field : Microbiology
- Application : Nitrofuran derivative (Furamizole), which contains a 1,3,4-oxadiazole ring, has strong antibacterial activity .
- Method : The specific method of application or experimental procedures are not specified in the source .
- Results : Furamizole has been shown to have strong antibacterial activity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O5/c1-5-10-31-19-13-26(16-8-6-14(23)7-9-16)25-20(19)22(27)24-15-11-17(28-2)21(30-4)18(12-15)29-3/h6-9,11-13H,5,10H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTGMZZOPRRGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide](/img/structure/B2667244.png)
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2667245.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2667248.png)
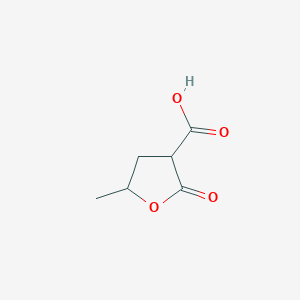
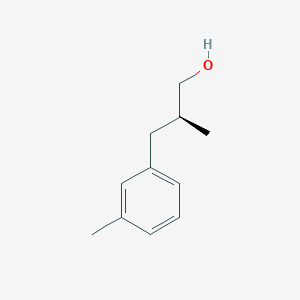
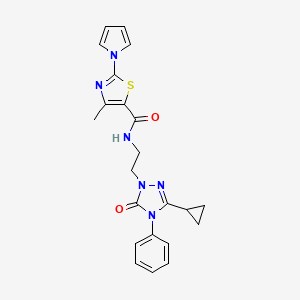
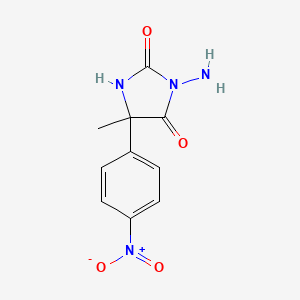
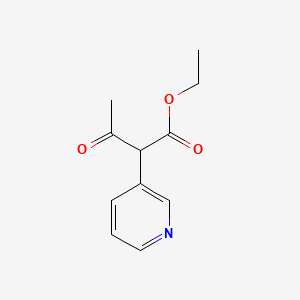
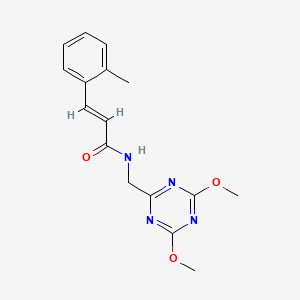
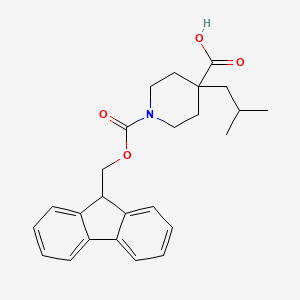
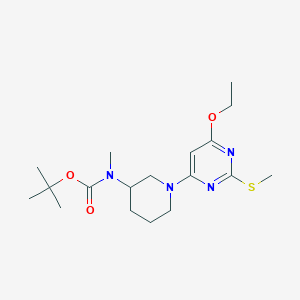
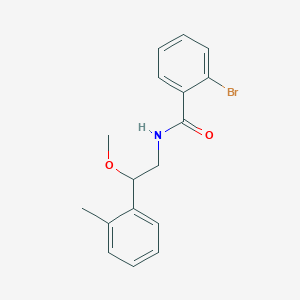
![N-[cyano(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide](/img/structure/B2667265.png)
